molecular formula C10H16ClN3O B2951141 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 2286555-78-8

2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2951141
CAS No.: 2286555-78-8
M. Wt: 229.71
InChI Key: WNBAFLLUGHCVMI-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a chemical building block designed for research and development purposes. Compounds featuring the acetamide-linked pyrazole scaffold are of significant interest in medicinal chemistry, particularly in the discovery and optimization of kinase inhibitors . The aminopyrazole motif is a common hinge-binding scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions with enzyme targets . Research into analogous pyrazole-acetamide compounds has demonstrated their potential in targeting specific kinase pathways, such as the p21-activated kinase (PAK) family, which plays a role in cytoskeletal remodeling and cell signaling . This molecule serves as a versatile synthetic intermediate for constructing more complex structures in the development of novel therapeutic agents. It is intended for use in biochemical research and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-4-14-8(3)9(7(2)13-14)6-12-10(15)5-11/h4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBAFLLUGHCVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)

These derivatives (e.g., 3a , 3b , 3d ) share structural motifs with the target compound, including chloro-substituted acetamide and pyrazole rings. Key differences include:

  • Substituent Variation: Compounds in feature aryl groups (e.g., phenyl, 4-fluorophenyl) at the 1-position of the pyrazole and a cyano group at the 4-position, unlike the ethyl and methyl groups in the target compound.
  • Synthetic Yields : Reactions involving fluorophenyl substituents (3d ) achieved higher yields (71%) compared to phenyl or chlorophenyl analogs (62–68%), suggesting electron-withdrawing groups enhance reaction efficiency .
  • Physical Properties : Melting points range from 123–183°C, influenced by substituents. For instance, 3d (4-fluorophenyl) has a higher melting point (181–183°C) than 3a (133–135°C), likely due to increased molecular symmetry or intermolecular interactions .

Table 1: Comparison of Pyrazole-Based Acetamides

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₁H₁₇ClN₄O 201.65 Not reported - 1-Ethyl-3,5-dimethyl pyrazole
3a () C₂₁H₁₅ClN₆O 402.83 133–135 68 Phenyl, 4-cyano
3d () C₂₁H₁₄ClFN₆O 421.82 181–183 71 4-Fluorophenyl, 4-cyano
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide () C₉H₁₃ClN₄O 228.68 Not reported - 1,3,5-Trimethyl pyrazole

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

This analog () replaces the ethyl and 3,5-dimethyl groups with 1,3,5-trimethyl substituents. The simplified substitution pattern reduces molecular weight (228.68 g/mol) compared to the target compound (201.65 g/mol).

Heterocyclic Variations: Pyridine vs. Pyrazole

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (HB024)

This compound () replaces the pyrazole ring with a 2-hydroxypyridine moiety. Key contrasts include:

  • Applications : Pyridine derivatives are often utilized in pharmaceuticals (e.g., kinase inhibitors), whereas pyrazole acetamides may lean toward agrochemicals .

Agrochemical Chloroacetamide Analogs

Compounds like alachlor and dimethenamid () share the chloroacetamide backbone but feature bulkier aromatic substituents (e.g., diethylphenyl, thienyl). These are herbicidal, acting as very-long-chain fatty acid (VLCFA) inhibitors. Comparatively, the target compound’s smaller pyrazole substituents may limit herbicidal activity but enhance compatibility with medicinal chemistry applications .

Table 2: Agrochemical Chloroacetamide Comparison

Compound Molecular Formula Use Key Substituents
Target Compound C₁₁H₁₇ClN₄O Research building block 1-Ethyl-3,5-dimethyl pyrazole
Alachlor C₁₄H₂₀ClNO₂ Herbicide 2,6-Diethylphenyl, methoxymethyl
Dimethenamid C₁₂H₁₈ClNO₂S Herbicide 2,4-Dimethyl-3-thienyl, methoxyethyl

Research Findings and Trends

  • Synthetic Efficiency : Coupling reactions using EDCI/HOBt () achieve moderate yields (62–71%) for pyrazole carboxamides, comparable to methods for the target compound .
  • Structure-Property Relationships : Fluorinated or electron-withdrawing substituents improve thermal stability (e.g., higher melting points in 3d ) .
  • Biological Relevance : While agrochemical analogs target plant-specific pathways, pyrazole acetamides with compact substituents (e.g., the target compound) may be optimized for drug discovery due to enhanced bioavailability .

Biological Activity

2-Chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide (CAS Number: 1147231-06-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C9H14ClN3O
  • Molar Mass: 252.14 g/mol
  • Storage Conditions: Room temperature
  • Hazard Classification: Irritant .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF73.79Cytotoxic
SF-26812.50Cytotoxic
NCI-H46042.30Cytotoxic

The cytotoxic effects were determined using standard assays that measure cell viability post-treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. For instance, compounds similar to 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest at specific phases, ultimately triggering apoptosis in cancer cells .

Study on Antitumor Efficacy

In a recent study, derivatives of pyrazole were synthesized and tested for their antitumor efficacy. One derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and demonstrated significant inhibition of Aurora-A kinase activity, suggesting a strong potential for further development as an anticancer therapeutic .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide and other pyrazole derivatives:

Compound IC50 (µM) Target
2-Chloro-N-(1-ethyl...3.79MCF7
N,N-bis[(3,5-dimethylpyrazol...3.25Hep-2
Ethyl-1-(2-hydroxy...26A549

This table illustrates that while 2-chloro-N-(1-ethyl... has promising activity, other derivatives may exhibit even stronger effects against specific cancer types .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-methanamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is carried out under reflux in anhydrous dichloromethane or acetonitrile for 4–6 hours. Reaction progress is monitored via TLC (using pet-ether:ethyl acetate as the mobile phase). The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.
  • Structural Confirmation: Use 1H^1H-NMR to verify substituent positions (e.g., ethyl group at N1, methyl groups at C3/C5). IR spectroscopy confirms the presence of the amide C=O stretch (~1650 cm1^{-1}) and chloroacetamide C-Cl bond (~650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula (C10 _{10}H16 _{16}ClN3 _{3}O) .

Q. What are the key physicochemical properties influencing its reactivity?

Methodological Answer:

  • Solubility: Low in water but soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents.
  • Reactivity: The chloroacetamide group undergoes nucleophilic substitution (e.g., with amines or thiols). The ethyl and methyl substituents on the pyrazole ring sterically hinder reactions at the N1 and C4 positions .

Advanced Research Questions

Q. How does the substitution pattern (ethyl vs. methyl) affect its crystal packing and intermolecular interactions?

Methodological Answer: X-ray crystallography of analogous compounds (e.g., 1,5-dimethyl derivatives) reveals that substituents influence packing via N–H···O and C–H···O hydrogen bonds. The ethyl group at N1 may introduce torsional strain, altering dimerization patterns compared to methyl-substituted analogs. Computational modeling (DFT or MD simulations) can predict how ethyl substitution impacts lattice stability and solvent interactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

  • Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry.
  • Kinetic Assays: Compare IC50 _{50} values under varying pH/temperature conditions to identify activity dependencies.
  • Structural Analysis: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to visualize binding modes and conformational changes .

Q. How can its potential as a therapeutic lead be optimized through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization: Replace the chlorine atom with fluorine or methoxy groups to modulate electrophilicity.
  • Bioisosteric Replacement: Substitute the pyrazole ring with triazoles or oxadiazoles to enhance metabolic stability.
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., malaria parasite enzymes) .

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